1-((4-Methoxyphenyl)thio)propan-2-one
Overview
Description
1-((4-Methoxyphenyl)thio)propan-2-one, also known as 1-(4-methoxyphenyl)-2-propanone, is an organic compound with the molecular formula C10H12O2S. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety through a sulfur atom. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
The synthesis of 1-((4-Methoxyphenyl)thio)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxythiophenol with 2-bromopropanone under basic conditions. The reaction typically proceeds as follows:
Reaction of 4-methoxythiophenol with 2-bromopropanone:
Chemical Reactions Analysis
1-((4-Methoxyphenyl)thio)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
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Oxidation
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium
Products: Corresponding sulfoxides or sulfones
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Reduction
Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Conditions: Anhydrous conditions
Products: Corresponding alcohols or thiols
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Substitution
Reagents: Nucleophiles (e.g., amines, alkoxides)
Conditions: Basic or acidic medium
Scientific Research Applications
1-((4-Methoxyphenyl)thio)propan-2-one has diverse applications in scientific research, including:
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Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
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Medicine
- Explored for its potential therapeutic applications in drug development.
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Industry
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)thio)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
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Molecular Targets
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.
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Pathways
- Oxidative stress: Induction of oxidative stress, leading to cell damage or apoptosis.
- Signal transduction: Modulation of signal transduction pathways, affecting cellular functions .
Comparison with Similar Compounds
1-((4-Methoxyphenyl)thio)propan-2-one can be compared with other similar compounds, such as:
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1-(4-Methoxyphenyl)-2-propanone
- Similar structure but lacks the sulfur atom.
- Different reactivity and applications.
-
4-Methoxyphenylacetone
- Similar structure but with a different functional group.
- Different chemical properties and uses.
-
4-Methoxybenzyl methyl ketone
- Similar structure but with a different substitution pattern.
- Different reactivity and applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfanylpropan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCLISZSEDWSEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556989 | |
Record name | 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25784-84-3 | |
Record name | 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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